
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide is a complex organic compound with a unique structure that includes a furan ring, a pyran ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide typically involves multiple steps, including the formation of the furan and pyran rings, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyran derivatives with acetamide groups. Examples include:
- N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(methyl)-2H-pyran-4-acetamide
- N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(ethyl)-2H-pyran-4-acetamide
Uniqueness
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
929856-84-8 |
|---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(4-benzyl-2-propan-2-yloxan-4-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H29NO3/c1-17(2)20-14-22(10-12-26-20,13-18-7-4-3-5-8-18)15-21(24)23-16-19-9-6-11-25-19/h3-9,11,17,20H,10,12-16H2,1-2H3,(H,23,24) |
InChI Key |
IFMHOVMPUCDZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





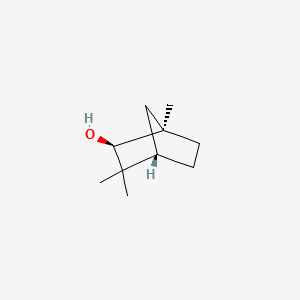
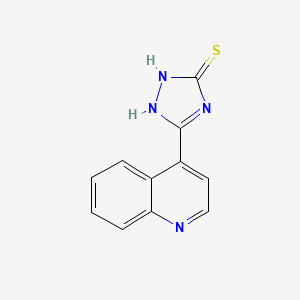
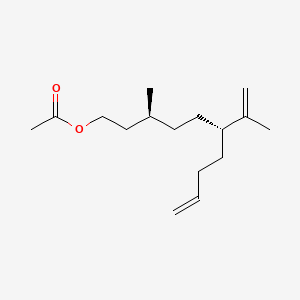

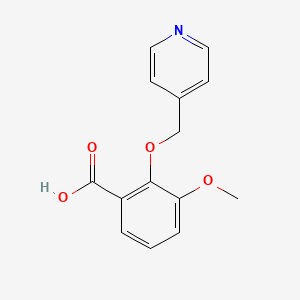
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
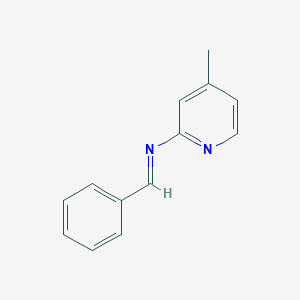
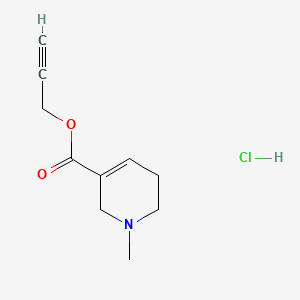

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
